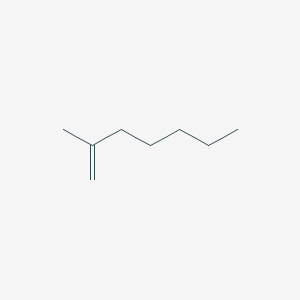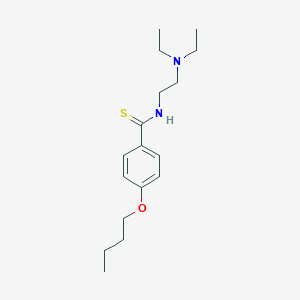
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is a chemical compound that has been widely studied in scientific research. It is a thioamide derivative of benzamide and has been used in various applications, including as a biochemical tool and as a potential drug candidate.
Mecanismo De Acción
The mechanism of action of benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is not fully understood. However, it is believed to act as a competitive inhibitor of the SH3 domain of Grb2. This binding interaction prevents other proteins from binding to the SH3 domain and disrupting the normal cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- in lab experiments is its ability to selectively bind to the SH3 domain of Grb2. This specificity allows researchers to study the role of Grb2 in various cellular processes without interfering with other signaling pathways. However, one limitation of using the compound is its potential toxicity. High concentrations of the compound can be toxic to cells, and care must be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-. One direction is to study its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is to study its role in other cellular processes, such as cell migration and adhesion. Additionally, researchers can explore the use of the compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- is a chemical compound that has been widely studied in scientific research. Its ability to selectively bind to the SH3 domain of Grb2 has made it a valuable tool for studying protein-protein interactions and cellular signaling pathways. While there are limitations to its use in lab experiments, the compound has shown promise as a potential drug candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- can be synthesized using a multi-step process. The first step involves the reaction of p-butoxybenzoyl chloride with diethylamine to form p-butoxy-N,N-diethylbenzamide. The second step involves the reaction of p-butoxy-N,N-diethylbenzamide with thioacetic acid to form benzamide, p-butoxy-N-(2-diethylaminoethyl)thio-. This synthesis method has been studied and optimized by various researchers, and it has been found to be a reliable and efficient way to produce the compound.
Aplicaciones Científicas De Investigación
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- has been used in various scientific research applications. One of the main applications is as a biochemical tool for studying protein-protein interactions. The compound has been shown to bind to the SH3 domain of the protein Grb2, which plays a role in cell signaling pathways. This binding interaction has been used to study the role of Grb2 in various cellular processes, including cell growth and differentiation.
Propiedades
Número CAS |
16531-31-0 |
|---|---|
Nombre del producto |
Benzamide, p-butoxy-N-(2-diethylaminoethyl)thio- |
Fórmula molecular |
C17H28N2OS |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
4-butoxy-N-[2-(diethylamino)ethyl]benzenecarbothioamide |
InChI |
InChI=1S/C17H28N2OS/c1-4-7-14-20-16-10-8-15(9-11-16)17(21)18-12-13-19(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3,(H,18,21) |
Clave InChI |
UPUZCHPJXAIWEM-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)S |
SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
Otros números CAS |
16531-31-0 |
Sinónimos |
p-Butoxy-N-[2-(diethylamino)ethyl]thiobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



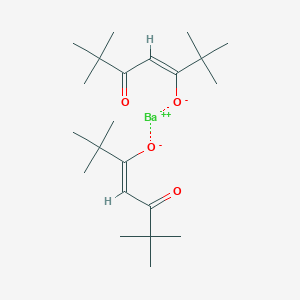
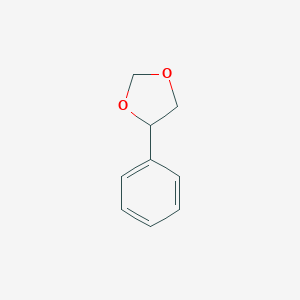
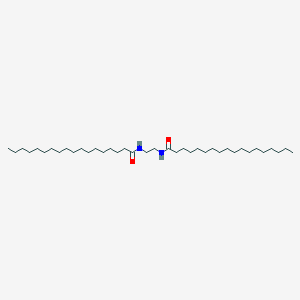
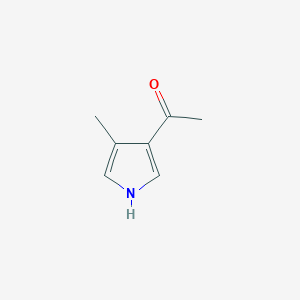
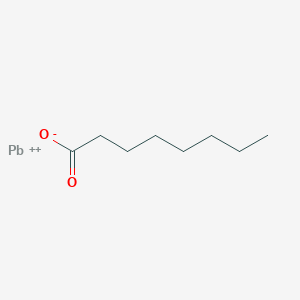
![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
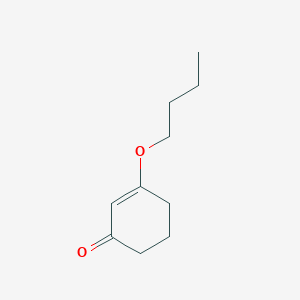
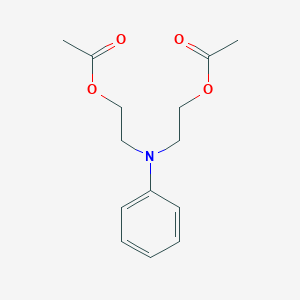
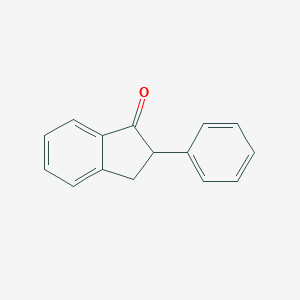
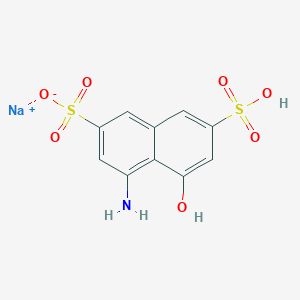
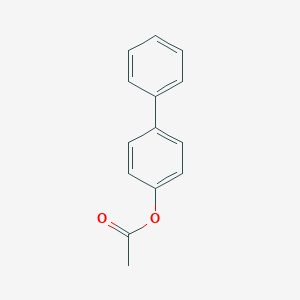
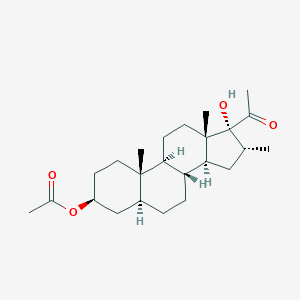
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
